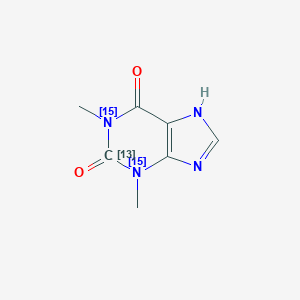
茶碱-1,3-15N2-2-13C
概述
描述
Theophylline-1,3-15N2-2-13C, also known as Theophylline-1,3-15N2-2-13C, is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 183.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Theophylline-1,3-15N2-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Theophylline-1,3-15N2-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物制剂中的溶解度增强
茶碱是一种常用的药物,其溶解度是药物制剂的关键因素。 研究表明,茶碱的溶解度可以通过使用各种溶剂,包括纯溶剂、二元混合物和由氯化胆碱、多元醇和水制备的三元天然深共熔溶剂(NADES)来显著提高 。这对于提高含茶碱药物的生物利用度具有重要意义。
微生物降解和转化
茶碱可以被某些种类的曲霉菌降解,将其转化为其他甲基黄嘌呤,如3-甲基黄嘌呤和黄嘌呤 。这种微生物转化在这些化合物的生产中具有潜在的应用,这些化合物在包括制药和食品在内的各个行业中都具有价值。
群体感应和生物膜抑制
研究表明,茶碱可以抑制某些细菌物种的群体感应(QS)活性以及生物膜的形成 。这种应用在医学研究中尤为重要,因为生物膜与抗生素耐药性的增加有关,并且是医疗保健环境中的主要问题。
安全和危害
作用机制
Target of Action
Theophylline-1,3-15N2-2-13C, a labeled form of Theophylline, primarily targets phosphodiesterase enzymes (PDE III and IV) and adenosine receptors . These targets play a crucial role in smooth muscle relaxation, bronchial dilation, and central nervous system stimulation .
Mode of Action
Theophylline acts as a phosphodiesterase inhibitor , adenosine receptor blocker , and histone deacetylase activator . By inhibiting phosphodiesterase enzymes, it increases the levels of cyclic AMP and cyclic GMP in the body. This leads to relaxation of bronchial smooth muscle, inhibition of inflammatory cell activation, and central nervous system stimulation .
Biochemical Pathways
Theophylline’s action on phosphodiesterase enzymes and adenosine receptors affects several biochemical pathways. It enhances the force of contraction of diaphragmatic muscles through the enhancement of calcium uptake via adenosine-mediated channels . The exact biochemical pathways affected by Theophylline-1,3-15N2-2-13C are still under investigation.
Pharmacokinetics
Theophylline is well absorbed when taken orally, with an oral bioavailability of 96% . It distributes rapidly into fat-free tissues and body water . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .
Result of Action
Theophylline’s action results in bronchodilation and suppression of the response of the airways to stimuli . This makes it effective in managing the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction .
Action Environment
The action of Theophylline-1,3-15N2-2-13C can be influenced by various environmental factors. For instance, certain conditions such as neonatal stage, old age, acute pulmonary edema, cor pulmonale, fever, heart failure, hepatic impairment, hypothyroidism, smoking cessation, sepsis with multiple organ failure, shock, and third trimester of pregnancy can significantly alter theophylline clearance . Therefore, these factors should be considered when administering Theophylline-1,3-15N2-2-13C.
属性
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-NBLDSOAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)



![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)



